Ibogamine-18-carboxylic acid, 12-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester
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Overview
Description
Ibogamine-18-carboxylic acid, 12-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester is a naturally occurring alkaloid predominantly found in the root bark of the Voacanga africana tree, as well as in other plants such as Tabernanthe iboga, Tabernaemontana africana, Trachelospermum jasminoides, Tabernaemontana divaricata, and Ervatamia yunnanensis . This compound is an iboga alkaloid and serves as a precursor for the semi-synthesis of ibogaine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ibogamine-18-carboxylic acid, 12-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester involves several steps, starting from the extraction of the alkaloid from natural sources. The compound can be synthesized through a series of chemical reactions involving the use of various reagents and catalysts. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification and chemical modification to obtain the desired ester form. The process may include steps such as solvent extraction, chromatography, and crystallization to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ibogamine-18-carboxylic acid, 12-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have different pharmacological properties and applications .
Scientific Research Applications
Ibogamine-18-carboxylic acid, 12-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other alkaloids and complex organic molecules.
Biology: The compound is studied for its effects on biological systems, including its interaction with enzymes and receptors.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ibogamine-18-carboxylic acid, 12-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester involves its interaction with various molecular targets and pathways. The compound exhibits acetylcholinesterase (AChE) inhibitory activity, which affects neurotransmission. It also has inhibitory effects on VEGF2 kinase, reducing angiogenesis. Additionally, it acts as an antagonist to TRPM8 and TRPV1 receptors and an agonist of TRPA1 .
Comparison with Similar Compounds
Similar Compounds
Voacangine: Another iboga alkaloid with similar properties and applications.
Catharanthine: An alkaloid with similar chemical structure and biological activity.
Coronaridine: A related compound with similar pharmacological effects.
Uniqueness
Ibogamine-18-carboxylic acid, 12-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester is unique due to its specific molecular structure and the combination of functional groups that contribute to its distinct pharmacological properties. Its ability to serve as a precursor for the synthesis of ibogaine and other alkaloids further highlights its importance in scientific research and industrial applications .
Properties
CAS No. |
80981-94-8 |
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Molecular Formula |
C42H50N4O4 |
Molecular Weight |
674.9 g/mol |
IUPAC Name |
methyl 17-ethyl-7-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C42H50N4O4/c1-6-24-16-23-20-42(41(48)50-5)38-28(14-15-46(21-23)39(24)42)31-17-26(12-13-34(31)44-38)30-18-29-25(7-2)22-45(3)35(36(29)40(47)49-4)19-32-27-10-8-9-11-33(27)43-37(30)32/h7-13,17,23-24,29-30,35-36,39,43-44H,6,14-16,18-22H2,1-5H3/b25-7- |
InChI Key |
CGVRBBCFDQVSEW-ONAMSPKSSA-N |
Isomeric SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)C6CC\7C(C(CC8=C6NC9=CC=CC=C89)N(C/C7=C/C)C)C(=O)OC)C(=O)OC |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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